molecular formula C21H28N2O4S B2359813 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine CAS No. 898655-25-9

1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine

Cat. No. B2359813
CAS RN: 898655-25-9
M. Wt: 404.53
InChI Key: VYAILCTYKBKHLG-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine, also known as DBMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DBMP belongs to the class of sulfonamide compounds and has been found to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it has been proposed that 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators, and matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to possess a broad range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to possess anti-viral properties against HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, there are also some limitations to using 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine in lab experiments. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine is a relatively new compound, and its biological activities are not fully understood. Additionally, 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has not been extensively tested in animal models, and its toxicity profile is not well established.

Future Directions

There are several future directions for research on 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine. One direction is to further investigate the mechanism of action of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine and its biological activities. Another direction is to test the efficacy of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine in animal models of inflammatory diseases, cancer, and viral infections. Additionally, there is a need to establish the toxicity profile of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine and its potential side effects. Finally, there is a need to optimize the synthesis method of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine to improve its yield and purity.

Synthesis Methods

The synthesis of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the piperazine ring to form 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine. The yield of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine can be improved by using a solvent such as dichloromethane and by optimizing the reaction conditions such as temperature and reaction time.

Scientific Research Applications

1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to possess anti-viral properties against HIV-1 and HCV.

properties

IUPAC Name

1-(3,4-diethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-4-26-20-11-10-18(16-21(20)27-5-2)28(24,25)23-14-12-22(13-15-23)19-9-7-6-8-17(19)3/h6-11,16H,4-5,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAILCTYKBKHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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